(R)-(-)-N-(2,3-Epoxypropyl)phthalimide
Overview
Description
®-(-)-N-(2,3-Epoxypropyl)phthalimide, also known as ®-N-Glycidylphthalimide, is a chiral compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is characterized by the presence of an epoxy group and a phthalimide moiety, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-N-(2,3-Epoxypropyl)phthalimide typically involves the reaction of phthalimide with ®-glycidol under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom in phthalimide on the epoxide ring of ®-glycidol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of ®-(-)-N-(2,3-Epoxypropyl)phthalimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include chloroform and methanol, and the reaction is typically carried out at room temperature under an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
®-(-)-N-(2,3-Epoxypropyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxy group is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Oxidative cleavage of the epoxy ring can yield diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted phthalimides.
Reduction: Formation of corresponding alcohols.
Oxidation: Formation of diols or other oxidized derivatives.
Scientific Research Applications
®-(-)-N-(2,3-Epoxypropyl)phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and chiral solvating agents.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(-)-N-(2,3-Epoxypropyl)phthalimide involves its ability to undergo nucleophilic substitution reactions due to the presence of the reactive epoxy group. This allows it to interact with various nucleophiles, leading to the formation of new chemical bonds and the synthesis of complex molecules. The phthalimide moiety provides stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-N-(2,3-Epoxypropyl)phthalimide: The enantiomer of ®-(-)-N-(2,3-Epoxypropyl)phthalimide, with similar chemical properties but different optical activity.
N-(2,3-Epoxypropyl)phthalimide: The racemic mixture of the compound, containing both ®- and (S)-enantiomers.
Uniqueness
®-(-)-N-(2,3-Epoxypropyl)phthalimide is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds. Its specific optical activity and reactivity profile distinguish it from its racemic and enantiomeric counterparts .
Properties
IUPAC Name |
2-[[(2R)-oxiran-2-yl]methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUILGEYLVHGSEE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045197 | |
Record name | (R)-(-)-N-(2,3-Epoxypropyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181140-34-1 | |
Record name | Glycidyl phthalimide, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181140341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(-)-N-(2,3-Epoxypropyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycidyl Phthalimide, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN3ZN7ZHU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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